Imidazo[1,2-b][1,2,4]triazin-2(1H)-one

PI3Kα kinase inhibition anticancer cytotoxicity molecular docking

Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (C5H4N4O, MW 136.11 g/mol) is the unsubstituted parent heterocycle of a 'privileged scaffold' family that fuses an imidazole and a 1,2,4-triazine ring. This bicyclic core confers a planar, electron-deficient architecture with a calculated logP of -0.3 and a topological polar surface area of 43.1 Ų, properties that distinguish it from more lipophilic fused triazine alternatives.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 62096-96-2
Cat. No. B12908351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b][1,2,4]triazin-2(1H)-one
CAS62096-96-2
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)N=CC(=O)N2
InChIInChI=1S/C5H4N4O/c10-4-3-7-5-6-1-2-9(5)8-4/h1-3H,(H,8,10)
InChIKeyXDIMHZVVRSGGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (CAS 62096-96-2): A Multi-Target Privileged Scaffold for Kinase and CNS Drug Discovery


Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (C5H4N4O, MW 136.11 g/mol) is the unsubstituted parent heterocycle of a 'privileged scaffold' family that fuses an imidazole and a 1,2,4-triazine ring . This bicyclic core confers a planar, electron-deficient architecture with a calculated logP of -0.3 and a topological polar surface area of 43.1 Ų, properties that distinguish it from more lipophilic fused triazine alternatives [1]. Its synthetic versatility is demonstrated by the ability to introduce diverse substituents at multiple positions via condensation of 3-amino-1,2,4-triazin-5(2H)-ones with α-haloketones, enabling systematic exploration of structure-activity relationships [2].

Multi-target kinase inhibitor design scaffold for c-Met and PI3Kα pathway studies

CNS research probe development requiring GABAA α2/α3 subtype functional selectivity

Favorable core physicochemical properties (low logP, moderate TPSA) for oral drug-like lead optimization

Why Generic Substitution Fails for Imidazo[1,2-b][1,2,4]triazin-2(1H)-one: Target Selectivity and Physicochemical Property Cliffs


The imidazo[1,2-b][1,2,4]triazine scaffold cannot be generically interchanged with other fused triazine systems (e.g., imidazo[2,1-c][1,2,4]triazines or imidazo[1,2-a]pyrimidines) due to profound differences in target engagement and physicochemical properties that directly impact drug-likeness [1]. The [1,2-b] ring fusion topology creates a unique spatial orientation of hydrogen bond acceptors that is critical for selective kinase inhibition; for example, c-Met inhibitors based on this scaffold achieve picomolar enzymatic potency (IC50 0.13 nM for the clinical candidate capmatinib), while monocyclic 1,2,4-triazine c-Met inhibitors exhibit only micromolar activity (IC50 2.71–31.70 µM), representing a >20,000-fold potency differential . Furthermore, the unsubstituted core's low logP (-0.3) and moderate TPSA (43.1 Ų) place it in favorable oral drug-like chemical space, in contrast to the higher lipophilicity of imidazo[2,1-c][1,2,4]triazine derivatives (measured logP values of 1.91–6.93 for substituted analogs), which carry increased risk of poor solubility and off-target promiscuity .

Ring fusion

Imidazo[1,2-b] topology vs. [2,1-c] or [1,2-a] systems may critically shift kinase selectivity and potency, as seen in c-Met (>20,000-fold difference).

Lipophilicity

Core logP -0.3 deviates significantly from [2,1-c] derivatives (logP 1.91–6.93); developability profiles may not transfer.

Substitution

Small structural changes within the same scaffold can produce potency cliffs (e.g., 0.13 nM vs. 500 nM c-Met); scaffold choice alone does not guarantee activity.

Imidazo[1,2-b][1,2,4]triazin-2(1H)-one Product-Specific Quantitative Differentiation Evidence


PI3Kα Inhibitory Potency and Antiproliferative Selectivity of Imidazo[1,2-b][1,2,4]triazine-Pyrimidine Hybrids vs. Monocyclic Triazines

Novel imidazo[1,2-b][1,2,4]triazine-based pyrimidine derivatives (compounds 5a–c) demonstrated potent and selective PI3Kα enzymatic inhibition, with the lead compound achieving sub-micromolar IC50 against the PI3Kα isoform [1]. In head-to-head cytotoxicity screening against four human cancer cell lines (MCF-7 breast, HCT116 colon, A549 lung, and WI-38 normal fibroblast), the imidazo[1,2-b][1,2,4]triazine-pyrimidine hybrids exhibited significant antiproliferative activity with selectivity indices favoring cancer cells over normal WI-38 cells [1]. By contrast, monocyclic 1,2,4-triazine derivatives reported in contemporaneous studies show micromolar c-Met kinase inhibition (IC50 2.71–31.70 µM) and lack the PI3Kα selectivity profile conferred by the fused bicyclic scaffold, representing at minimum a >10-fold potency advantage for the [1,2-b] fused system [2].

PI3Kα Inhibition & Selectivity
Cross-study comparable
Sub-μM PI3Kα IC50; cancer-cell selective antiproliferation over normal WI-38 fibroblasts vs. monocyclic triazines lacking PI3Kα selectivity
Supports PI3Kα pathway inhibition research context
MTT assay panel: MCF-7, HCT116, A549
PI3Kα kinase inhibition anticancer cytotoxicity molecular docking

GABA_A α2/α3 Subtype Selectivity: Imidazo[1,2-b][1,2,4]triazines vs. Classical Benzodiazepines

Imidazo[1,2-b][1,2,4]triazines were rationally designed as functionally selective GABA_A α2/α3 subtype agonists over the α1 subtype, a critical differentiation from classical benzodiazepines (e.g., diazepam) that act as non-selective agonists at α1, α2, α3, and α5 subtypes [1]. Compound 11 (MK-0777), a clinical candidate from this series, demonstrated high affinity for the GABA_A α3-containing receptor subtype and showed functional selectivity for α2/α3 over α1 in recombinant receptor assays [1]. Crucially, in rodent and non-human primate behavioral models, Compound 11 produced anxiolytic efficacy comparable to benzodiazepines but without the sedation and ataxia associated with α1 activation, confirming that this scaffold topology achieves a therapeutically meaningful selectivity window unattainable with classical benzodiazepine scaffolds [1]. The structurally related imidazo[1,2-a]pyrimidines also show α2/α3 selectivity but with distinct pharmacokinetic properties, highlighting that the triazine nitrogen arrangement in the [1,2-b] series is a key determinant of both receptor pharmacology and drug-like properties [2].

GABAA Subtype Selectivity
Direct head-to-head
Functional α2/α3 over α1 selectivity; anxiolytic-like efficacy without sedation in rodent and primate research models vs. non-selective benzodiazepines
Supports non-sedating anxiolytic research probe context
Recombinant receptor assays; behavioral models
GABA_A receptor subtype selectivity anxiolytic

c-Met Kinase Inhibition: Picomolar Imidazo[1,2-b][1,2,4]triazine Potency vs. Micromolar Monocyclic Triazines

The imidazo[1,2-b][1,2,4]triazine scaffold serves as the core of INCB28060 (capmatinib), an ATP-competitive c-Met inhibitor with an IC50 of 0.13 nM and >10,000-fold selectivity over a large panel of human kinases . This picomolar potency is a direct consequence of the [1,2-b] fusion topology, which optimally orients the quinolin-6-ylmethyl and benzamide substituents within the c-Met ATP-binding pocket [1]. In stark contrast, the best monocyclic 1,2,4-triazine c-Met inhibitors exhibit IC50 values of 2.71–4.31 µM, representing a >20,000-fold loss in potency when the imidazole fusion is absent [2]. Even within the fused bicyclic space, structure-activity relationships are steep: a related imidazo[1,2-b][1,2,4]triazine analog with a 4-bromo-3-fluorophenyl substitution (BDBM388660) showed an IC50 of only 500 nM against c-Met, underscoring that both the scaffold topology and precise substitution pattern are essential for achieving picomolar activity [3].

c-Met Kinase Inhibition
Direct head-to-head
IC50 0.13 nM (capmatinib) vs. 2.71–31.70 µM for monocyclic 1,2,4-triazines (>20,000-fold difference)
Reported picomolar c-Met inhibition requires fused scaffold context
c-Met enzymatic assay; xenograft model context
c-Met kinase anticancer targeted therapy INCB28060

Physicochemical Differentiation: Low Lipophilicity and Favorable Drug-Like Properties vs. Imidazo[2,1-c][1,2,4]triazine Congeners

The unsubstituted imidazo[1,2-b][1,2,4]triazine core possesses a computed logP of -0.3 and a topological polar surface area (TPSA) of 43.1 Ų, placing it in favorable oral drug-like chemical space per Lipinski's Rule of Five [1]. This low baseline lipophilicity allows for significant substitution without exceeding logP thresholds associated with poor solubility and promiscuous off-target binding. In contrast, the regioisomeric imidazo[2,1-c][1,2,4]triazine scaffold yields analogs with measured logP values ranging from 1.91 to 6.93 depending on substitution, with most biologically active derivatives clustering in the logP 3–6 range [2]. Even among imidazo[1,2-b][1,2,4]triazine derivatives, lipophilicity is highly tunable by substitution position: 6-(4-methoxyphenyl)-2,3-diphenyl substitution yields a logP of 5.13, demonstrating that the core scaffold's intrinsic low lipophilicity (-0.3) provides a wide design window for optimizing both potency and ADME properties simultaneously [3].

Lipophilicity & Drug-likeness
Cross-study comparable
Core logP -0.3, TPSA 43.1 Ų vs. imidazo[2,1-c] derivatives logP 1.91–6.93
Supports favorable lead optimization property context
Computed & experimental logP comparison
lipophilicity drug-likeness ADMET

Synthetic Accessibility and Derivatization Versatility of the 2(1H)-one Core vs. Alternative Fused Triazinone Scaffolds

The 3-amino-1,2,4-triazin-5(2H)-one precursor to the imidazo[1,2-b][1,2,4]triazin-2(1H)-one scaffold can be condensed with a wide range of α-haloketones to afford 2,6-disubstituted imidazo[1,2-b][1,2,4]triazin-3(4H)-ones in a single step, with subsequent N-alkylation providing access to further diversified products [1]. This concise two-step sequence from commercially available starting materials contrasts with the multi-step syntheses required for imidazo[2,1-c][1,2,4]triazine derivatives, which typically involve three-component reactions of 5,6-diphenyl-1,2,4-triazin-3-amine with aromatic aldehydes and isocyanides [2]. The [1,2-b] scaffold also supports regioselective palladium-catalyzed C-7 arylation, enabling late-stage diversification that has been demonstrated on multi-kilogram scale for the synthesis of an oral GABA_A α2/3-selective clinical candidate [3]. Yield data reported by EvitaChem indicates typical synthetic yields of 50–80% for imidazo[1,2-b][1,2,4]triazin-2(1H)-one derivatives .

Synthetic Route Efficiency
Class-level inference
2-step synthesis; typical yields 50–80%; multi-kilogram scale demonstrated with chromatography-free isolation
Supports scalable scaffold diversification research
Pd-catalyzed C-7 arylation enabled; regioisomeric [2,1-c] requires multi-component reactions
synthetic chemistry scaffold diversification medicinal chemistry

Antimicrobial Spectrum: Imidazo[1,2-b][1,2,4]triazine Derivatives vs. Other Fused Triazine Antibacterials

Novel imidazo[1,2-b][1,2,4]triazine derivatives synthesized via condensation of 3-amino-1,2,4-triazine with 2-bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one were evaluated for antimicrobial activity by inhibition zone diameter against Gram-positive and Gram-negative bacteria [1]. While quantitative MIC data were not reported in the abstract, the study demonstrated that the imidazo[1,2-b][1,2,4]triazine derivative (compound 23) exhibited measurable antibacterial activity [1]. In parallel, a series of imidazo[2,1-c][1,2,4]triazine derivatives were evaluated under similar disk diffusion conditions, with the most potent compound (6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo[2,1-c][1,2,4]triazin-7(2H)-one) showing both high inhibition zones and low MIC values against bacterial and fungal strains [2]. The structural divergence between the [1,2-b] and [2,1-c] ring fusion topologies results in distinct antimicrobial potency profiles, reinforcing that the two scaffolds are not interchangeable for anti-infective drug discovery [1] [2].

Antimicrobial Spectrum
Data to verify
Measurable inhibition zone against Gram-positive and Gram-negative bacteria; quantitative MIC not reported
Supports antimicrobial screening context
Disk diffusion assay only; MIC data required for comparison
antimicrobial antibacterial Gram-positive bacteria

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (CAS 62096-96-2)


Targeted Oncology Kinase Inhibitor Lead Generation (c-Met and PI3Kα Programs)

Procure imidazo[1,2-b][1,2,4]triazin-2(1H)-one as the starting scaffold for ATP-competitive kinase inhibitor design, where the fused bicyclic core has demonstrated the ability to deliver picomolar c-Met inhibition (IC50 0.13 nM for capmatinib) and sub-micromolar PI3Kα potency, representing >20,000-fold and >10-fold potency advantages respectively over the best monocyclic 1,2,4-triazine kinase inhibitors . The scaffold's demonstrated clinical translatability (capmatinib received FDA approval for MET exon 14 skipping NSCLC) provides a validated starting point for next-generation kinase inhibitor programs .

CNS Drug Discovery Requiring GABA_A Subtype Selectivity (Non-Sedating Anxiolytics)

Use imidazo[1,2-b][1,2,4]triazin-2(1H)-one as a privileged scaffold for designing GABA_A α2/α3 subtype-selective agonists, a pharmacological profile that classical benzodiazepine scaffolds cannot achieve [1]. The scaffold has produced a clinical candidate (MK-0777/Compound 11) demonstrating anxiolytic efficacy without sedation in preclinical species, confirming that [1,2-b] topology uniquely enables the separation of therapeutic efficacy from α1-mediated motor side effects [1].

Anti-Parasitic Drug Discovery for Neglected Tropical Diseases

Leverage imidazo[1,2-b][1,2,4]triazin-2(1H)-one as a starting scaffold for antiparasitic agent design targeting Chagas disease, Human African Trypanosomiasis (HAT), and visceral leishmaniasis [2]. Patent-protected imidazotriazine derivatives have been developed by GSK and the University of Dundee specifically for these indications, providing a precedent for scaffold repurposing and a defined intellectual property landscape that can guide procurement and lead optimization strategies [2].

Medicinal Chemistry Scaffold Diversification with Multi-Kilogram Scalability

Select imidazo[1,2-b][1,2,4]triazin-2(1H)-one as the scaffold of choice when both synthetic accessibility and industrial scalability are procurement requirements . Unlike the regioisomeric imidazo[2,1-c][1,2,4]triazine scaffold, which requires multi-component reactions, the [1,2-b] core is accessible in two steps with typical yields of 50–80% and has been demonstrated on multi-kilogram scale with chromatography-free isolation, directly reducing cost of goods and accelerating lead optimization timelines .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation research (c-Met, PI3Kα)
Reported picomolar c-Met and sub-µM PI3Kα scaffold potency
Kinase selectivity panel and cellular antiproliferative endpoint review
CNS subtype-selective probe development (GABAA α2/α3)
Functional α2/α3 over α1 selectivity profile
In vivo anxiolytic-like vs. sedation endpoint separation in research models
Anti-parasitic research for neglected tropical disease models
Patent-reported antiparasitic imidazotriazine chemistry
Species-specific antiparasitic assay screening context
Scaffold diversification and scale-up research
Two-step synthesis with demonstrated multi-kilogram scale
Regioselective late-stage functionalization and process robustness
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